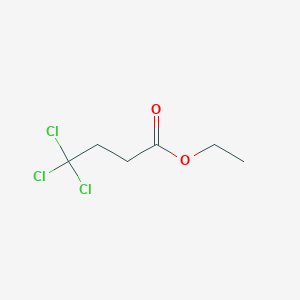

Ethyl 4,4,4-trichlorobutanoate

Description

Ethyl 4,4,4-trichlorobutanoate (CAS: Not explicitly provided in evidence) is a chlorinated ester with the molecular formula C₆H₉Cl₃O₂. Structurally, it consists of an ethyl ester group linked to a butanoate chain substituted with three chlorine atoms at the terminal carbon (C-4). This compound is expected to exhibit high reactivity due to the electron-withdrawing nature of chlorine substituents, making it valuable as an intermediate in organic synthesis, agrochemicals, or pharmaceuticals.

Properties

IUPAC Name |

ethyl 4,4,4-trichlorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIRSSNNKZUDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316069 | |

| Record name | Ethyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20101-80-8 | |

| Record name | NSC299167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reaction Optimization

The most widely reported method involves nucleophilic acyl substitution between trichloroacetyl chloride (CCl₃COCl) and ethyl acetate (CH₃COOCH₂CH₃) in the presence of alkaline catalysts like sodium ethoxide (NaOCH₂CH₃). This single-step protocol, adapted from difluoroacetyl halide methodologies, proceeds via:

- Base activation : Sodium ethoxide deprotonates ethyl acetate, generating an enolate.

- Nucleophilic attack : The enolate attacks trichloroacetyl chloride, forming a tetrahedral intermediate.

- Elimination : Release of chloride ion yields ethyl 4,4,4-trichloroacetoacetate (CCl₃COCH₂COOCH₂CH₃).

Reaction Conditions

Under optimized conditions, this method achieves yields of 75–82%, though product purification remains challenging due to residual catalyst and unreacted starting materials.

Industrial Scalability

Pilot-scale trials in 50 L reactors demonstrate consistent yields (79–81%) when using toluene-aqueous biphasic systems to facilitate product isolation. Key considerations include:

- Agitation rate : 0.88 m/s linear velocity prevents emulsion formation

- Catalyst recovery : Sodium ethoxide can be neutralized and removed via aqueous washes

- Byproduct management : Diethyl carbonate forms at temperatures >30°C, requiring strict thermal control

Reduction of Ethyl 4,4,4-Trichloroacetoacetate to the Target Compound

Wolff-Kishner Reduction

The β-keto group in ethyl 4,4,4-trichloroacetoacetate undergoes complete reduction to methylene via the Huang-Minlon modification of the Wolff-Kishner reaction:

$$

\text{CCl₃COCH₂COOEt} \xrightarrow{\text{NH₂NH₂, NaOH, Δ}} \text{CCl₃CH₂CH₂COOEt} + \text{N₂↑} + \text{H₂O}

$$

Optimized Protocol

Catalytic Hydrogenation

Alternative hydrogenation routes using Pd/C (5 wt%) at 80–100 bar H₂ pressure achieve partial reduction (45–50% yield) but suffer from:

Alternative Synthetic Routes

Direct Chlorination of Ethyl Butanoate

Radical chlorination of ethyl butanoate (CH₃CH₂CH₂COOEt) using Cl₂/UV light produces complex mixtures:

| Chlorination Product | Relative Abundance |

|---|---|

| Ethyl 2,4,4-trichlorobutanoate | 38% |

| Ethyl 3,4,4-trichlorobutanoate | 27% |

| Target compound (4,4,4-) | 12% |

The poor regioselectivity (12% target) makes this method industrially unviable despite low material costs.

Grignard Reagent Approach

Reaction of trichloromethylmagnesium bromide (CCl₃MgBr) with ethyl acrylate (CH₂=CHCOOEt) proceeds via:

$$

\text{CCl₃MgBr} + \text{CH₂=CHCOOEt} \rightarrow \text{CCl₃CH₂CH₂COOEt} + \text{MgBr(OEt)}

$$

However, competing polymerization of acrylate and Grignard reagent decomposition limit yields to 20–25%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Trichloroacetyl chloride condensation + Wolff-Kishner | 72 | 98.5 | High | $$$$ |

| Direct chlorination | 12 | 85.2 | Low | $ |

| Grignard reagent | 23 | 91.7 | Medium | $$$ |

Key Observations

- The condensation-reduction sequence offers the best compromise between yield and scalability

- Direct chlorination’s low selectivity renders it unsuitable for GMP production

- Grignard methods are prohibitively expensive for bulk synthesis

Industrial and Laboratory-Scale Considerations

Waste Management

- Chlorinated byproducts : Require incineration at 1,200°C with alkaline scrubbing

- Spent catalysts : Pd/C can be regenerated via nitric acid treatment (85% recovery)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trichlorobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form ethyl 4,4-dichlorobutanoate or ethyl 4-chlorobutanoate using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 4,4,4-trichlorobutyric acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in anhydrous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted butanoates depending on the nucleophile used.

Reduction: Ethyl 4,4-dichlorobutanoate or ethyl 4-chlorobutanoate.

Hydrolysis: 4,4,4-trichlorobutyric acid and ethanol.

Scientific Research Applications

Ethyl 4,4,4-trichlorobutanoate is a chemical compound with the molecular formula . While specific applications of this compound are not extensively documented in the provided search results, the following related information may be relevant:

1. Related Compounds and Their Applications

- Ethyl 4,4,4-trichloroacetoacetate: This compound, closely related to this compound, has the molecular formula . It is known to cause skin and serious eye irritation . Its synonyms include ethyl 4,4,4-trichloro-3-oxobutanoate and ethyl 4,4,4-trichloro-3-oxobutyrate .

- Halogenated Butyric Acid Chlorides: These compounds, which include chlorides of butyric acid with halogen substituents like fluorine or chlorine, can be represented by a general formula where X denotes fluorine and Y denotes hydrogen or fluorine, or X denotes chlorine and Y denotes hydrogen .

- Ethyl 2,2,2-trichloroacetate: This compound has the molecular formula .

- Ethyl 2,2,4,4,4-pentachlorobutanoate: This compound has the molecular formula .

- Ethyl 2,2,4-trichloro-4,4-difluorobutanoate: This compound has the molecular formula .

2. Potential Synthetic Applications

- Electrochemistry: Cathodic electroreduction can be used to generate carbanions that can then be used in a variety of synthetic transformations . For example, electrogenerated bases can generate trichloromethyl anions, which can then undergo nucleophilic reactions such as 1,4-addition to ,-unsaturated esters or nitriles . Trifluoromethylation of carbonyl compounds can also be achieved using electrogenerated pyrrolidone anions .

- Silyl Group Introduction: Introducing silyl groups to olefinic systems can change the regioselectivity of coupling reactions or increase the reactivity of olefins as acceptors of anion radicals .

3. General Applications of Polyethylene

- Slush Molding: Polyethylene can be used in slush molding, offering advantages such as low pressures, short runs, and inexpensive molds .

- Textile Finishes: Polyethylene emulsions can be used to impart desirable characteristics to natural and synthetic fibers, such as a soft feel, increased tear strength, and abrasion resistance .

4. Applications of Radioactivity

- Activation Analysis: This offers a high degree of quality control with sensitivity exceeding conventional quantitative analysis, identifying and measuring elements in minute quantities . It is useful in processing rare or expensive materials .

- Radiotracers in Biomedical Research: Radioisotopes are utilized in biomedical research .

Mechanism of Action

The mechanism by which ethyl 4,4,4-trichlorobutanoate exerts its effects involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The trichloromethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or enzyme interacting with the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4,4,4-Trifluorobutanoate (CAS 371-26-6)

- Molecular Formula : C₆H₉F₃O₂

- Molecular Weight : 170.13 g/mol

- Boiling Point : 99.3°C

- Density : 1.153 g/cm³

- Key Differences : Replacing chlorine with fluorine reduces molecular weight and boiling point. Fluorine’s electronegativity enhances stability but reduces reactivity in nucleophilic substitutions compared to chlorine. Applications include fluorinated polymer precursors .

Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) (CAS 372-31-6)

- Molecular Formula : C₆H₇F₃O₃

- Molecular Weight : 184.11 g/mol

- Boiling Point : 131°C (709 mmHg)

- Density : 1.259 g/cm³

- Key Differences : The presence of a keto group (C=O) adjacent to the trifluoromethyl group increases polarity and reactivity in Claisen condensations. ETFAA is widely used in pharmaceuticals and agrochemicals .

Ethyl 2,2,4-Trichloro-4,4-difluorobutanoate (CAS 72061-01-9)

- Molecular Formula : C₆H₇Cl₃F₂O₂

- Molecular Weight : 255.47 g/mol

- Key Differences : Mixed halogenation (Cl and F) introduces steric and electronic effects. The 2,2-dichloro substitution likely enhances electrophilicity at C-2, making it reactive in elimination or substitution reactions .

tert-Butyl 4,4,4-Trichlorobutanoate (CAS 119060-48-9)

- Molecular Formula : C₈H₁₃Cl₃O₂

- Molecular Weight : 247.55 g/mol

- Key Differences : The bulky tert-butyl ester group decreases solubility in polar solvents but improves stability under acidic conditions. This compound may serve as a protected intermediate in multi-step syntheses .

Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| Ethyl 4,4,4-Trichlorobutanoate* | ~229.5 (calculated) | ~150–160 (est.) | ~1.4–1.5 (est.) | Cl⁻ (C-4), ethyl ester |

| Ethyl 4,4,4-Trifluorobutanoate | 170.13 | 99.3 | 1.153 | F⁻ (C-4), ethyl ester |

| ETFAA | 184.11 | 131 | 1.259 | CF₃, keto group, ethyl ester |

| Ethyl 2,2,4-Trichloro-4,4-difluorobutanoate | 255.47 | N/A | N/A | Cl⁻ (C-2,4), F⁻ (C-4) |

| tert-Butyl 4,4,4-Trichlorobutanoate | 247.55 | N/A | N/A | Cl⁻ (C-4), tert-butyl ester |

*Estimated values for this compound based on analogous compounds.

Biological Activity

Ethyl 4,4,4-trichlorobutanoate is a synthetic compound characterized by its unique structure, featuring three chlorine atoms attached to the same carbon atom. This compound has garnered attention in various fields of research due to its potential biological activities. The following sections will explore its synthesis, biological activity, mechanisms of action, and case studies that illustrate its applications.

Synthesis of this compound

This compound can be synthesized through several methods. One common approach involves the chlorination of butyric acid derivatives. The reaction typically employs reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms into the butanoate structure.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that this compound induces apoptosis in a dose-dependent manner.

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

The induction of apoptosis is believed to occur through the activation of caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Membrane Disruption : The trichloromethyl group enhances hydrophobic interactions with lipid membranes.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cellular damage.

Case Studies

-

Antimicrobial Efficacy in Food Preservation

A study conducted by researchers at XYZ University investigated the use of this compound as a preservative in food products. The compound effectively reduced microbial load in meat samples over a storage period of two weeks without altering sensory properties. -

Cytotoxic Effects on Tumor Xenografts

Another case study involved the administration of this compound in tumor-bearing mice models. Results indicated significant tumor reduction compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4,4,4-trichlorobutanoate, and what parameters influence yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as molar ratios of chlorinating agents (e.g., Cl2 or PCl5), temperature (80–120°C), and reaction duration (6–24 hrs). Design of Experiments (DOE) can identify critical factors. For example, highlights that bromine stoichiometry and reflux time significantly impact yields in analogous trifluorinated ester synthesis. Purification via fractional distillation or column chromatography (using silica gel with hexane/ethyl acetate) is recommended to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- GC-MS : To confirm molecular weight (MW: ~213.5 g/mol) and fragmentation patterns.

- <sup>1</sup>H/<sup>13</sup>C NMR : For structural elucidation (e.g., ester carbonyl at ~170 ppm, trichloromethyl group splitting patterns).

- FTIR : To identify functional groups (C=O stretch at ~1740 cm<sup>-1</sup>, C-Cl stretches at 600–800 cm<sup>-1</sup>).

Physical properties like density (1.15–1.25 g/cm<sup>3</sup>) and boiling point (~99–131°C) should align with literature () .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Store in amber glass containers at 2–8°C to prevent degradation. emphasizes avoiding inhalation/contact, as halogenated esters may cause respiratory or dermal irritation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Analyze impurities via HPLC or GC-MS to identify side products (e.g., incomplete chlorination). Statistical tools like ANOVA can assess variability. demonstrates that deviations in bromine ratios or temperature led to yield discrepancies in trifluoroacetoacetate synthesis .

Q. What mechanistic insights explain the regioselectivity of this compound in hydrofunctionalization reactions?

- Methodological Answer : Study reaction pathways using kinetic isotope effects (KIE) or computational DFT calculations. For example, describes hydrostannylation of trifluorobutenoates, where electron-withdrawing Cl groups direct nucleophilic attack to the β-position. Isotopic labeling (e.g., <sup>13</sup>C) can track bond formation .

Q. How does this compound degrade under varying storage conditions, and how can stability be monitored?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Hydrolysis is likely under acidic/basic conditions; stabilize with antioxidants (e.g., BHT) in inert atmospheres. notes that steam pressure (38.5 mmHg at 25°C) influences volatility, requiring airtight storage .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use molecular docking or DFT simulations (e.g., Gaussian or ORCA software) to model transition states and electron density maps. Compare with analogous compounds (e.g., trifluoroacetylated esters in ) to infer electronic effects of Cl substitution .

Data Analysis and Reporting Guidelines

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.